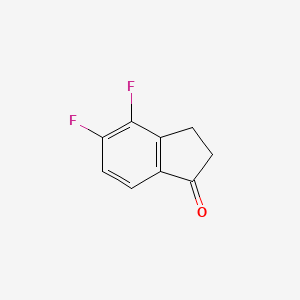
4,5-Difluoro-1-indanone
Descripción general
Descripción
4,5-Difluoro-1-indanone is a fluorinated derivative of indanone, a compound that forms the core structure of various pharmaceuticals and biologically active molecules. While the provided papers do not directly discuss 4,5-Difluoro-1-indanone, they do provide insights into the properties and synthesis of related fluorinated indanones, which can be extrapolated to understand the characteristics of 4,5-Difluoro-1-indanone.
Synthesis Analysis
The synthesis of fluorinated indanones, such as 5-trifluoromethyl-2-indanone, involves multiple steps including Knoevenagel condensation, Friedel-Crafts acylation, and asymmetric ring opening of epoxides . Similarly, the preparation of trifluoromethylated indanones can be achieved through Friedel-Crafts alkylation under superacidic conditions . These methods suggest that the synthesis of 4,5-Difluoro-1-indanone could potentially be carried out through analogous reactions, with appropriate modifications to introduce the difluoro groups at the 4 and 5 positions of the indanone ring.
Molecular Structure Analysis
The molecular structure of fluorinated indanones is characterized by the presence of a cyclopentene ring, which can adopt different conformations. For instance, 5-fluoro-1-indanone exhibits a planar cyclopentene ring in one molecule and a slightly distorted envelope conformation in another . The introduction of fluorine atoms can influence the geometry and electronic distribution within the molecule, which is crucial for the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Fluorinated indanones participate in various chemical reactions, which are essential for their transformation into more complex molecules. The synthesis of gem-difluorinated indene derivatives from indanone involves a gem-difluorination step using bromine fluoride . This indicates that 4,5-Difluoro-1-indanone could also be a versatile intermediate for further chemical transformations, potentially through reactions involving its carbonyl group or the fluorinated carbon atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indanones are influenced by the presence of fluorine atoms. Fluorine imparts unique properties such as increased lipophilicity, bioavailability, and rapid uptake by biological systems . The crystal packing and bond distances, such as C-F and C=O, are also affected by fluorination, as seen in the structures of 5-fluoro-1-indanone and 2,2-dimethyl-5-fluoro-1-indanone . These properties are critical for the application of fluorinated indanones in medicinal chemistry and other fields.
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Indanone and its derivatives find applications in various research fields including medicinal chemistry . They are used in the design of biologically active compounds . For example, Donepezil, which is used for the treatment of Alzheimer’s disease, and Indinavir, used for the treatment of AIDS disease, are indanone derivatives .
-
Organic Electronics
-
Photopolymerization
-
Optical Sensing and Non-linear Optical (NLO) Applications
-
Antiviral and Antibacterial Agents
-
Cardiovascular Drugs
-
Insecticides, Fungicides, Herbicides
-
Treatment of Hepatitis C
-
Biosensing and Bioimaging
-
Electronics
-
Synthesis of Various Carbocyclic and Heterocyclic Skeletons
-
Pharmaceutical Intermediate
Safety And Hazards
The safety data sheet for a similar compound, “5-Fluoro-1-indanone”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4,5-difluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKJIIXGCLYMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446351 | |
| Record name | 4,5-DIFLUORO-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-1-indanone | |
CAS RN |
628732-11-6 | |
| Record name | 4,5-DIFLUORO-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

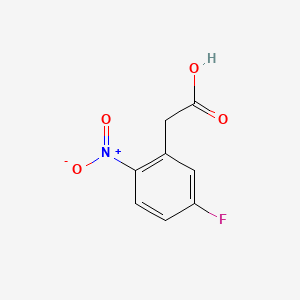







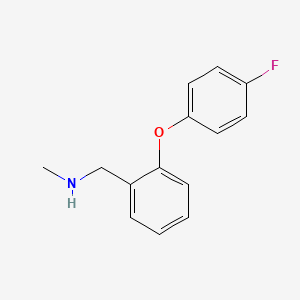
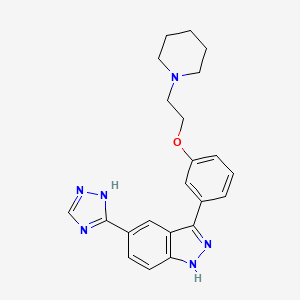

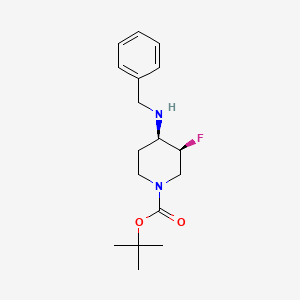
![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)
